molecular formula C20H20ClN3O3S2 B2394560 1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide CAS No. 941918-93-0

1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2394560
CAS No.: 941918-93-0
M. Wt: 449.97
InChI Key: JPYDAEJBHMBVPM-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a piperidine ring, a sulfonyl group, and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzo[d]thiazole moiety. The sulfonyl group is introduced through a sulfonylation reaction, and the final product is obtained through a coupling reaction between the piperidine and benzo[d]thiazole derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential for further development as a bioactive compound.

  • Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.

  • Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group and the benzo[d]thiazole moiety are key functional groups that contribute to its biological activity. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • Piperidine-4-carboxamide derivatives

  • Benzo[d]thiazole derivatives

  • Other sulfonyl-containing compounds

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-13-22-18-12-16(4-7-19(18)28-13)23-20(25)14-8-10-24(11-9-14)29(26,27)17-5-2-15(21)3-6-17/h2-7,12,14H,8-11H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYDAEJBHMBVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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